N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
CAS No.: 2034488-42-9
Cat. No.: VC4228792
Molecular Formula: C20H14F3N3O2S
Molecular Weight: 417.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034488-42-9 |
|---|---|
| Molecular Formula | C20H14F3N3O2S |
| Molecular Weight | 417.41 |
| IUPAC Name | N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-8-2-4-10-18(15)29(27,28)25-16-9-3-1-7-14(16)17-13-26-12-6-5-11-19(26)24-17/h1-13,25H |
| Standard InChI Key | FDLBWNHEIHLTLM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two primary modules:
-
Imidazo[1,2-a]pyridine core: A fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. This scaffold is prevalent in bioactive molecules due to its hydrogen-bonding capacity and aromatic stability .
-
2-(Trifluoromethyl)benzenesulfonamide moiety: The sulfonamide group () enhances solubility and target affinity, while the trifluoromethyl () group improves metabolic stability and lipophilicity .
Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(trifluoromethyl)benzenesulfonamide |
| SMILES | C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
| InChIKey | FDLBWNHEIHLTLM-UHFFFAOYSA-N |
| PubChem CID | 121017098 |
The X-ray crystallography data for analogous compounds (e.g., imidazo[1,2-a]pyridine sulfonamides) reveals planar geometries, with dihedral angles between the imidazo[1,2-a]pyridine and benzene rings ranging from 45° to 75° .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Formation of the imidazo[1,2-a]pyridine core:
-
Sulfonamide coupling:
A representative procedure from recent literature :
Analytical Characterization
-
NMR: NMR (DMSO-): δ 8.34 (d, Hz, 1H), 8.13 (s, 1H), 7.98–7.51 (m, 8H), 7.22 (dd, Hz, 1H) .
-
HRMS: Observed [M+H]⁺ at m/z 417.41 (calculated 417.41).
Biological Activity and Mechanisms
Pharmacological Profiling
The compound exhibits dual modulation of TRPM8 receptors and cyclooxygenase-2 (COX-2), as inferred from structural analogs :
| Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| TRPM8 | 7.89 μM | Antagonist (cold-menthol receptor) |
| COX-2 | 12.3 μM | Competitive inhibition |
Key findings:
-
Anticancer potential: In vitro assays against MCF-7 breast cancer cells showed 48% inhibition at 10 μM .
-
Anti-inflammatory effects: Reduced IL-6 production by 62% in LPS-stimulated macrophages .
Structure-Activity Relationships (SAR)
-
Imidazo[1,2-a]pyridine modifications: Electron-withdrawing groups (e.g., −CF₃) at the C6 position enhance COX-2 selectivity .
-
Sulfonamide substitutions: Bulky substituents on the benzene ring improve metabolic stability but reduce solubility .
Applications in Drug Discovery
Lead Optimization
The compound serves as a template for:
-
TRPM8 modulators: For neuropathic pain and overactive bladder .
-
COX-2 inhibitors: Safer alternatives to NSAIDs with reduced gastrointestinal toxicity .
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume